molecular formula C15H25NO4 B13480040 2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid

2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid

Cat. No.: B13480040
M. Wt: 283.36 g/mol
InChI Key: VNOGDIXDBKPCDO-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.5]nonane core, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.5]nonane core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Boc Protecting Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Deprotection Reactions: Reagents such as TFA, HCl, and methanol are commonly used.

Major Products Formed

    Substitution Reactions: The major products are derivatives of the spirocyclic core with various functional groups replacing the Boc-protected amino group.

    Deprotection Reactions: The primary product is the free amine, which can be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides stability and versatility in synthetic applications, making it a valuable tool in organic chemistry.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-8-15(9-11)6-4-10(5-7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

VNOGDIXDBKPCDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)C(=O)O

Origin of Product

United States

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